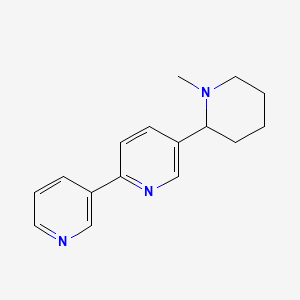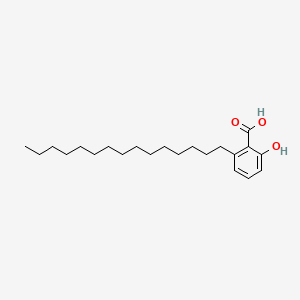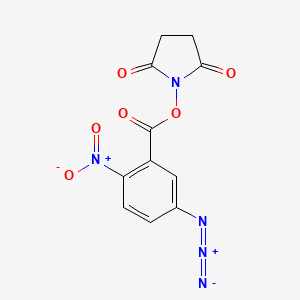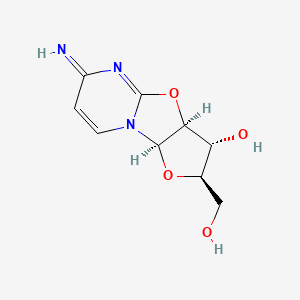
Bismuth subcitrate
Übersicht
Beschreibung
Bismuth subcitrate is a bismuth salt used in combination with antibiotics and a proton pump inhibitor for the treatment of Helicobacter pylori infections . It is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2, with 3 moles of water. It contains about 25.6% (mass percent) bismuth, which is the active moiety, and 22.9% potassium .
Molecular Structure Analysis
The molecular structure of Bismuth subcitrate is complex and not fully understood. It is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2 .Chemical Reactions Analysis
Bismuth compounds, including Bismuth subcitrate, are known to participate in various chemical reactions. For instance, bismuth is precipitated by hydrolysis on dilution or partial neutralization .Physical And Chemical Properties Analysis
Bismuth subcitrate potassium is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2, with 3 moles of water. It contains about 25.6% (mass percent) bismuth, which is the active moiety, and 22.9% potassium .Wissenschaftliche Forschungsanwendungen
Treatment of Gastrointestinal Disorders
Bismuth-based compounds like Bismuth subcitrate are extensively used as medicines for the treatment of gastrointestinal disorders . These disorders include dyspepsia and gastric ulcers .
Treatment of H. pylori Infections
Bismuth subcitrate has been found effective in the treatment of Helicobacter pylori (H. pylori) infections . Research has been conducted to elucidate the key molecular mechanisms of action against H. pylori .
Potential Treatments of Viral Infections
Recent studies have extended the medicinal application of Bismuth subcitrate to potential treatments of viral infections .
Treatment of Multidrug Resistant Microbial Infections
Bismuth subcitrate has shown promise in the treatment of multidrug resistant microbial infections . It has been used in the development of novel compounds to treat infection from microbes beyond H. pylori .
Cancer Treatment
Bismuth-based compounds have shown effectiveness against tumoral cells . The potential therapeutic application of bismuth-213 in targeted alpha therapy is being explored .
Imaging, Drug Delivery and Biosensing
Bismuth subcitrate has applications in imaging, drug delivery, and biosensing . Bismuth-based nanoparticles and composites have been used in these biomedical applications .
Degradation of Organic Compounds and Removal of Heavy Metals
Bismuth-based nanoparticles, including those of Bismuth subcitrate, showcase exceptional catalytic performance in the degradation of organic compounds and removal of heavy metals from wastewater .
Treatment of Other Diseases
Bismuth-based compounds have also shown effectiveness against leishmaniasis, fungi, and viruses . However, these compounds have limited bioavailability in physiological environments, and there is a growing interest in developing new bismuth compounds and approaches to overcome this challenge .
Wirkmechanismus
Target of Action
Bismuth subcitrate primarily targets the gastric mucosa and the bacterium Helicobacter pylori . The compound’s action on the gastric mucosa helps in the treatment of gastroduodenal disorders .
Mode of Action
It is believed to affect the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms . It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity .
Biochemical Pathways
Bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .
Pharmacokinetics
Bismuth subcitrate is orally absorbed and distributed throughout the entire body . Bismuth is highly bound to plasma proteins (>90%). The elimination half-life of bismuth is approximately 5 days in both blood and urine . Elimination of bismuth is primarily through urinary and fecal excretion . The average urinary elimination of bismuth is 2.6% per day in the first two weeks after discontinuation, suggesting tissue accumulation and slow elimination .
Result of Action
The result of bismuth subcitrate’s action is the effective treatment of gastroduodenal disorders, including peptic ulcer and gastro-oesophageal reflux disease (GORD) . It is also used in combination with other drugs to treat Helicobacter pylori infection .
Action Environment
Research is ongoing to develop new bismuth compounds and approaches to overcome this challenge . Environmental factors such as pH and the presence of other substances can influence the action, efficacy, and stability of bismuth subcitrate .
Eigenschaften
IUPAC Name |
bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAVILLCXTKTF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BiK3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth subcitrate | |
CAS RN |
57644-54-9 | |
| Record name | Bismuth subcitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH SUBCITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bismuth subcitrate exert its therapeutic effect in the gastrointestinal tract?
A1: While the exact mechanism of action is not fully understood, bismuth subcitrate appears to have multiple effects in the gastrointestinal tract. It possesses bactericidal activity against Helicobacter pylori, likely due to its ability to accumulate in the gastric mucus and disrupt bacterial enzyme activity. [, , ] Additionally, it exhibits gastroprotective properties, potentially through stimulating prostaglandin synthesis, enhancing mucosal bicarbonate secretion, and promoting epithelial cell proliferation. [, , , , ]
Q2: Does Helicobacter pylori infection impact bismuth subcitrate's activity?
A2: Yes, research indicates that Helicobacter pylori infection can reduce the ability of gastric mucus to concentrate bismuth subcitrate. This reduction may limit the attainment of optimal concentrations necessary for bactericidal activity. []
Q3: How does bismuth subcitrate interact with the gastric mucosa at the cellular level?
A3: Following oral administration, bismuth subcitrate can penetrate the gastric mucus layer and enter mucosal cells. Electron microscopy studies show bismuth accumulation within the mucus, intercellular spaces, and intracellularly, particularly in the upper parts of gastric pits. [] This uptake and subcellular localization likely contribute to its therapeutic effects.
Q4: What is the molecular formula and weight of bismuth subcitrate?
A4: The exact molecular formula of bismuth subcitrate, also known as colloidal bismuth subcitrate (CBS), is complex and not fully defined due to its colloidal nature. It is a citrate salt of bismuth, with a variable composition of bismuth and citrate ions.
Q5: Is there spectroscopic data available for bismuth subcitrate?
A5: While spectroscopic data is limited due to the complexity of the compound, techniques like atomic absorption spectrophotometry are used to measure bismuth concentrations in various samples, including mucus and blood. [, ]
Q6: How does the stability of bismuth subcitrate vary under different conditions?
A6: The stability of bismuth subcitrate can be influenced by factors like pH and storage conditions. Research suggests that its solubility, and thus potentially its stability, varies with pH, being least soluble in the pH range of 1.1 to 3.25. []
Q7: Does bismuth subcitrate exhibit any catalytic properties?
A7: While not typically known for its catalytic properties, recent research suggests that bismuth subcitrate may exert allosteric inhibitory effects on the 3CL protease of coronaviruses. [] This finding highlights its potential for antiviral drug development.
Q8: Have computational methods been used to study bismuth subcitrate?
A8: Yes, molecular dynamics (MD) simulations have been employed to investigate the interaction of bismuth subcitrate with biological targets, particularly the SARS-CoV-2 3CL protease. These simulations provide insights into the molecular mechanisms underlying its potential antiviral activity. []
Q9: What are the common formulations of bismuth subcitrate?
A9: Bismuth subcitrate is commonly formulated as tablets or capsules for oral administration. [, , , ]
Q10: How is bismuth subcitrate absorbed, distributed, metabolized, and excreted?
A10: While primarily considered a topical agent within the gastrointestinal tract, bismuth subcitrate does undergo some absorption. [] Following absorption, bismuth is distributed to various tissues, with a tendency to accumulate in the kidneys and liver. Excretion primarily occurs through the kidneys. [, ]
Q11: How do blood bismuth levels change during and after bismuth subcitrate treatment?
A11: Blood bismuth levels fluctuate depending on the dose and duration of bismuth subcitrate administration. During treatment, blood levels rise and then gradually decline after treatment cessation. [, ]
Q12: What are the common in vitro and in vivo models used to study bismuth subcitrate?
A12: In vitro studies often utilize isolated gastric and duodenal mucosal tissues from various species, including rats and amphibians, to investigate bismuth subcitrate's effects on bicarbonate secretion and prostaglandin production. [, ] In vivo studies frequently employ rodent models to assess its impact on gastric lesions induced by agents like ethanol. [, , ]
Q13: Is there evidence supporting the efficacy of bismuth subcitrate in treating peptic ulcer disease?
A13: Yes, multiple clinical trials have demonstrated the efficacy of bismuth subcitrate in promoting duodenal ulcer healing, particularly when combined with antibiotics. [, , , , ] Furthermore, some studies suggest it may offer a lower relapse rate compared to H2 receptor antagonists. []
Q14: Are there known mechanisms of resistance to bismuth subcitrate in Helicobacter pylori?
A14: While resistance to bismuth subcitrate alone is relatively uncommon, it can occur. [] The mechanisms are not fully elucidated but may involve reduced uptake or increased efflux of bismuth from bacterial cells.
Q15: What are the potential toxic effects associated with bismuth subcitrate?
A15: While generally considered safe at therapeutic doses, high doses or prolonged use of bismuth subcitrate can lead to bismuth toxicity. [, , ] This toxicity can manifest as neurological symptoms (bismuth encephalopathy) or kidney damage (nephrotoxicity).
Q16: Are there specific drug delivery strategies employed to enhance bismuth subcitrate's efficacy?
A16: While current formulations primarily rely on oral administration, research explores alternative delivery methods. One study investigates the potential of using lichens to mitigate the genotoxicity of bismuth subcitrate, suggesting a possible avenue for targeted delivery and reduced side effects. []
Q17: Are there specific biomarkers used to monitor bismuth subcitrate treatment response?
A17: Besides endoscopic evaluation of ulcer healing, serum IgG levels against Helicobacter pylori have been used as a marker of infection and treatment success in patients with non-ulcer dyspepsia treated with bismuth subcitrate. []
Q18: Which analytical techniques are commonly employed for bismuth subcitrate analysis?
A18: Atomic absorption spectrophotometry is frequently used to measure bismuth concentrations in various samples. [, ] Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole in pharmaceutical dosage forms. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




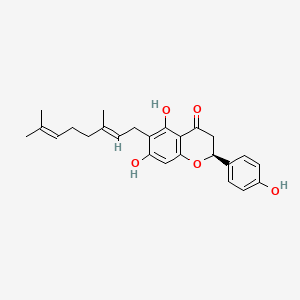
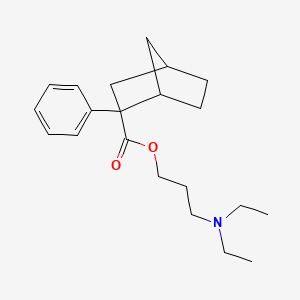
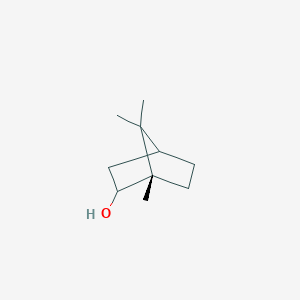
![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)
